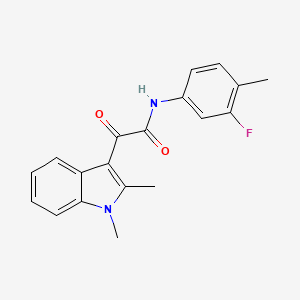

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide

Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core substituted with dimethyl groups and a fluoro-methylphenyl group attached to an oxoacetamide moiety

Properties

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2/c1-11-8-9-13(10-15(11)20)21-19(24)18(23)17-12(2)22(3)16-7-5-4-6-14(16)17/h4-10H,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYLQISWHRQHCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

Substitution with Dimethyl Groups: The indole core is then subjected to alkylation reactions to introduce the dimethyl groups at the 1 and 2 positions.

Attachment of the Fluoro-Methylphenyl Group: The fluoro-methylphenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable fluoro-methylphenyl halide reacts with the indole derivative.

Formation of the Oxoacetamide Moiety: The final step involves the acylation of the indole derivative with an oxoacetyl chloride to form the oxoacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole core or the fluoro-methylphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under conditions like heating, reflux, or the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

One of the most notable applications of this compound is its antitumor activity . Research indicates that derivatives of 2-oxoacetamides, including this specific compound, exhibit significant efficacy against various solid tumors, particularly colorectal and lung cancers.

Case Studies

- Colorectal Cancer : A study highlighted that compounds similar to 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide showed promising results in vitro against colorectal carcinoma cell lines. The compound demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting a potent anticancer effect .

- Lung Cancer : In another investigation, the compound was tested against lung cancer cell lines. Results indicated that it could induce cell cycle arrest and apoptosis, which are crucial for inhibiting tumor progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to either the indole or phenyl rings can significantly influence biological activity. For instance:

| Modification Type | Effect on Activity |

|---|---|

| Indole Substitution | Enhanced binding affinity to targets |

| Fluorine Position | Improved metabolic stability |

| Acetamide Variants | Altered solubility and bioavailability |

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or modulates.

Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

- 2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-fluorophenyl)-2-oxoacetamide

- 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-chloro-4-methylphenyl)-2-oxoacetamide

- 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluoro-4-ethylphenyl)-2-oxoacetamide

Uniqueness

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide is unique due to the specific combination of substituents on the indole core and the presence of the fluoro-methylphenyl group

Biological Activity

The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide is a derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 303.31 g/mol. The compound features an indole moiety, which is often associated with various pharmacological effects.

-

Anticancer Activity :

- Indole derivatives have been shown to exhibit significant anticancer properties. For instance, compounds similar to the target molecule have been reported to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

-

Anti-inflammatory Effects :

- Some studies suggest that indole derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity is crucial in conditions like rheumatoid arthritis and inflammatory bowel disease.

-

Neuroprotective Properties :

- Indoles are also investigated for their neuroprotective effects, which may be mediated by their ability to reduce oxidative stress and inflammation in neuronal cells.

Case Studies

Several studies have highlighted the biological activity of indole derivatives:

- Study on Anticancer Effects : In vitro studies demonstrated that a related indole compound significantly inhibited the growth of MCF-7 (breast cancer) and A375 (melanoma) cell lines with IC50 values ranging from 0.25 to 0.33 µM . This suggests a strong potential for therapeutic applications in oncology.

- Anti-inflammatory Mechanisms : Research indicated that certain indole compounds could inhibit pathways involved in inflammation, leading to reduced levels of TNF-alpha and IL-6 in experimental models .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.